molecular formula C18H23N3O3 B609990 (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one CAS No. 1622291-66-0

(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one

Cat. No. B609990
CAS RN: 1622291-66-0
M. Wt: 329.4
InChI Key: QDIYOEYPJWXMRN-CQSZACIVSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil), which are essential to life. Pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities .

Scientific Research Applications

Discovery in Metabotropic Glutamate Receptor Modulation

  • Research Context: The compound (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one, identified as PF-06462894, was investigated as a metabotropic glutamate receptor 5 negative allosteric modulator (mGlu5 NAM). This research focused on its potential therapeutic applications and toxicity profile. Notably, PF-06462894 did not activate immune responses in a mouse model, and no evidence of reactive metabolites formation was observed in plasma samples from toxicology studies (Stepan et al., 2017).

Biological Activity in Dihydrofolate Reductase Enzyme System

  • Synthesis and Biological Activity: A series of compounds, including 6-substituted and 6,7-disubstituted pyrimido[4,5-b][1,4]oxazines, were synthesized for potential antifolate activity in a dihydrofolate reductase enzyme system. The study explored the biological activity of these compounds, contributing to the understanding of their potential therapeutic uses (Lin et al., 1979).

Antiviral Properties

  • Antiviral Activity Analysis: A study examined the antiviral activity of various pyrimidine nucleosides, including derivatives from the base 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one. These compounds demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1), revealing their potential as antiviral agents (Loakes et al., 1995).

Exploration in Chemical Space

  • Chemical Diversity and Synthesis: The exploration of unconquered chemical space, including various heteroaromatic rings such as pyrimido[2,1-c][1,4]oxazin derivatives, has been a significant area of research. This work has contributed to the expansion of chemical diversity, highlighting innovative synthetic methodologies and applications in biology and material science (Thorimbert et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyrimidine derivatives have been found to have anti-fibrotic activities .

Future Directions

Future research could involve further exploration of the biological activities of this compound and similar pyrimidine derivatives. This could include testing their potential uses in medical treatment .

properties

IUPAC Name

(6R)-6-(2,2-dimethylpropyl)-2-(pyridin-2-ylmethoxy)-7,9-dihydro-6H-pyrimido[2,1-c][1,4]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)9-14-11-23-12-15-20-16(8-17(22)21(14)15)24-10-13-6-4-5-7-19-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYOEYPJWXMRN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
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(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
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(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
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(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
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(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
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(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one

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